

Spectroscopic Profile of tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public spectral data for this specific compound, this document presents data from structurally similar analogs alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This information serves as a valuable resource for the characterization and quality control of this important molecule.

Chemical Structure and Properties

- IUPAC Name: *tert-butyl 3-[[[4-methylphenyl)sulfonyl]oxy]pyrrolidine-1-carboxylate*
- Molecular Formula: $C_{16}H_{23}NO_5S$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 341.42 g/mol [\[1\]](#)[\[2\]](#)
- Stereochemistry: Can exist as (R), (S), and racemic forms. [\[1\]](#)[\[2\]](#)

Spectral Data Summary

While specific spectral data for the title compound is not readily available in public databases, the following tables summarize expected peak characteristics based on its structure and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~7.8	d	2H	Ar-H	Protons on the tosyl group ortho to the sulfonyl group.
~7.4	d	2H	Ar-H	Protons on the tosyl group meta to the sulfonyl group.
~5.2	m	1H	CH-OTs	Pyrrolidine ring proton attached to the tosyloxy group.
~3.5-3.8	m	4H	CH ₂ -N-CH ₂	Pyrrolidine ring protons adjacent to the nitrogen atom.
~2.4	s	3H	Ar-CH ₃	Methyl group protons on the tosyl group.
~2.1-2.3	m	2H	CH ₂ -CH	Pyrrolidine ring protons.
~1.4	s	9H	C(CH ₃) ₃	tert-butyl group protons.

Note: Predicted values are based on standard chemical shift tables and data from similar structures. The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) will affect the exact chemical

shifts.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment	Notes
~154	C=O (Boc)	Carbonyl carbon of the tert-butoxycarbonyl protecting group.
~145	Ar-C-S	Aromatic carbon attached to the sulfur atom.
~134	Ar-C-CH ₃	Aromatic carbon attached to the methyl group.
~130	Ar-CH	Aromatic carbons meta to the sulfonyl group.
~128	Ar-CH	Aromatic carbons ortho to the sulfonyl group.
~80	C(CH ₃) ₃	Quaternary carbon of the tert-butyl group.
~78	CH-OTs	Pyrrolidine ring carbon attached to the tosyloxy group.
~50	CH ₂ -N	Pyrrolidine ring carbons adjacent to the nitrogen.
~35	CH ₂ -CH	Pyrrolidine ring carbon.
~28	C(CH ₃) ₃	Methyl carbons of the tert-butyl group.
~22	Ar-CH ₃	Methyl carbon of the tosyl group.

Table 3: Mass Spectrometry (MS) Data

m/z Value	Ion	Notes
342.1	$[M+H]^+$	Expected molecular ion peak in positive ion mode (e.g., ESI+).
364.1	$[M+Na]^+$	Common adduct observed in ESI+.
286.1	$[M-C_4H_8+H]^+$	Loss of isobutylene from the Boc group.
242.1	$[M-Boc+H]^+$	Loss of the entire Boc group.
170.1	$[M-Ts+H]^+$	Loss of the tosyl group.

Table 4: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~2975	C-H	Alkane stretching
~1695	C=O	Carbonyl stretching (urethane)
~1365, 1175	S=O	Sulfonate stretching (asymmetric and symmetric)
~1160	C-O	Ester stretching
~1100	C-N	Amine stretching

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Analysis:
 - Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
 - Acquire data in both positive and negative ion modes to observe the molecular ion and potential adducts or fragments.
 - For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared Spectroscopy

Objective: To identify the functional groups present in the molecule.

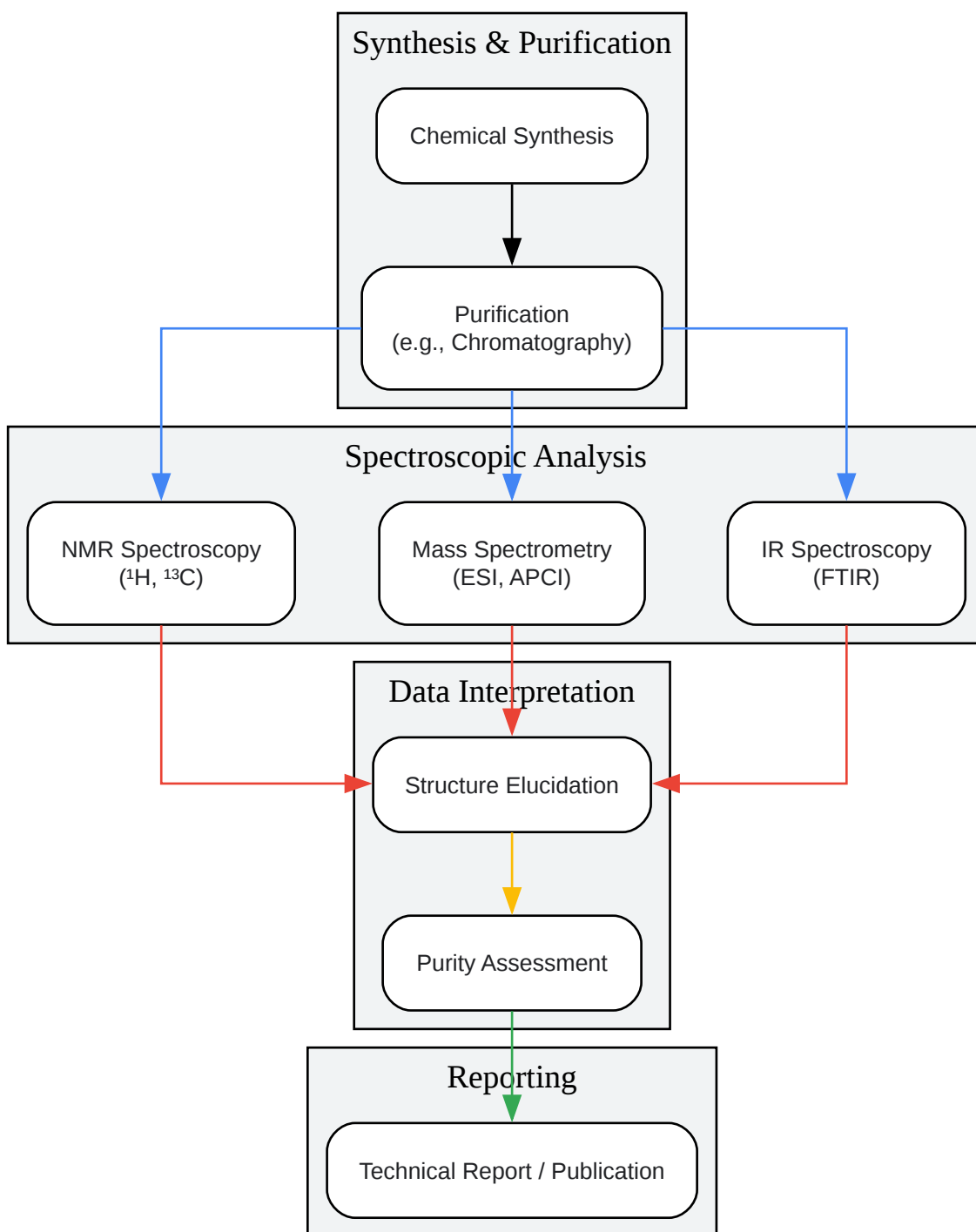
Methodology:

- Sample Preparation:
 - Neat (for oils): Place a small drop of the liquid sample between two KBr or NaCl plates.
 - Solid Film: Dissolve the solid sample in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate.
 - KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.

- Place the sample in the spectrometer and acquire the sample spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The background is automatically subtracted from the sample spectrum. Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like **tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate**.



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Caption: Workflow for Spectroscopic Characterization.

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References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
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